2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide features a 2,2-dimethylpropanamide core linked to a 4-methylpiperazine moiety and a thiophen-3-yl group. The 4-methylpiperazine enhances solubility compared to unsubstituted piperazines, while the thiophene ring may engage in π-π interactions critical for target engagement.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-16(2,3)15(20)17-11-14(13-5-10-21-12-13)19-8-6-18(4)7-9-19/h5,10,12,14H,6-9,11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEDWXXSSOXBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features
- Amide Group : Provides structural rigidity and influences the compound's solubility and biological activity.
- Piperazine Moiety : Known for its diverse pharmacological effects, including antipsychotic and antidepressant properties.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through:
- Dopamine Receptors : The piperazine component may enhance binding affinity to dopamine receptors, potentially influencing mood and cognition.
- Serotonin Receptors : Similar interactions may occur with serotonin receptors, which are crucial for mood regulation.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve increased serotonin and norepinephrine levels.
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
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Study on MCF-7 Cells : A study demonstrated that the compound reduced cell viability with an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that this was mediated through apoptosis induction.
Compound Cell Line IC50 (µM) Mechanism This compound MCF-7 15 Apoptosis Doxorubicin MCF-7 10.3 Apoptosis - Neuropharmacological Assessment : In behavioral tests involving mice, administration of the compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.
In Vitro Studies
Recent research has focused on the synthesis and evaluation of similar compounds with modifications to enhance efficacy and reduce toxicity. The structure-activity relationship (SAR) studies indicate that variations in the piperazine or thiophene substituents can significantly impact biological activity.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Key findings include:
- Bioavailability : High oral bioavailability was observed, suggesting potential for therapeutic use.
- Toxicity Profile : Initial toxicity assessments indicate a favorable profile at therapeutic doses.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- The 4-methylpiperazine and thiophene combination suggests dual modulation of solubility and target engagement, positioning the compound between ’s dopamine receptor ligand and ’s kinase inhibitor .
- The dimethylpropanamide’s steric bulk may confer metabolic stability superior to ’s trifluoromethyl-pyridine derivative, which could face oxidative defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
